2,4-Dichloro-benzyl-hydrazine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

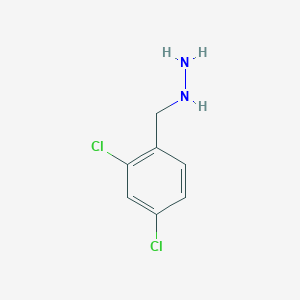

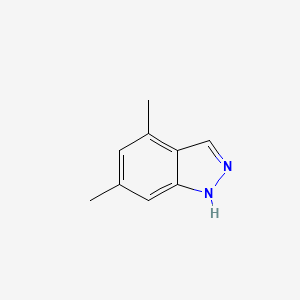

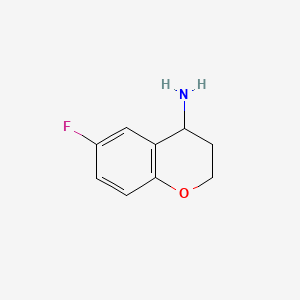

“2,4-Dichloro-benzyl-hydrazine” is a chemical compound with the molecular formula C7H9Cl3N2 . It is a derivative of hydrazine, where the hydrazine molecule is attached to a benzyl group that has two chlorine atoms at the 2nd and 4th positions .

Molecular Structure Analysis

The molecular structure of “2,4-Dichloro-benzyl-hydrazine” consists of a benzyl group (a benzene ring attached to a CH2 group) linked to a hydrazine group (NH2-NH2). Two of the hydrogen atoms on the benzene ring are replaced by chlorine atoms .Chemical Reactions Analysis

While specific chemical reactions involving “2,4-Dichloro-benzyl-hydrazine” are not available, benzyl hydrazines can undergo various reactions. For instance, they can participate in nucleophilic addition reactions .Aplicaciones Científicas De Investigación

Diazines in Pharmacology

Field

Pharmacology

Application

Diazines, which are two-nitrogen containing compounds, are used in a wide range of pharmacological applications. They exhibit antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Methods

The synthetic approaches applied in preparing pharmacologically active decorated diazines focus on pyrimidines (non-fused substituted forms) that are endowed with clinical applications .

Results

These compounds constitute a central building block for a wide range of pharmacological applications .

1,3,4-Oxadiazoles in Medicinal Chemistry

Field

Medicinal Chemistry

Application

1,3,4-Oxadiazole derivatives have a broad biological activity spectrum including antibacterial, antifungal, analgesic, anti-inflammatory, antiviral, anticancer, antihypertensive, anticonvulsant, and anti-diabetic properties .

Methods

This review provides an overview of the main synthetic methodologies for 1,3,4-oxadiazole derivatives .

Results

Compounds containing 1,3,4-oxadiazole cores have a broad biological activity spectrum .

1,3,5-Triazine 4-Aminobenzoic Acid Derivatives in Antimicrobial Research

Field

Antimicrobial Research

Application

1,3,5-Triazine 4-aminobenzoic acid derivatives were prepared for antimicrobial research .

Methods

These derivatives were prepared by conventional method or by using microwave irradiation .

Results

As multidrug-resistant bacterial strains proliferate, the necessity for effective therapy has stimulated research into the design and synthesis of novel antimicrobial molecules .

2,4-Disubstituted Thiazoles in Medicinal Chemistry

Application

2,4-Disubstituted thiazoles are multitargeted bioactive molecules. They exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .

Methods

Researchers have synthesized compounds containing the thiazole ring with variable substituents as target structures, and evaluated their biological activities .

Results

The biological importance of recently developed 2,4-disubstituted thiazole derivatives has been described .

2-Substituted 4-(2,5-dichloro thienyl)-1,3-Thiazoles in Antimicrobial Research

Application

2-Substituted 4-(2,5-dichloro thienyl)-1,3-thiazoles were synthesized for antimicrobial research .

Methods

These compounds were synthesized by the reaction of 2-bromo-1-(2,5-dichlorothien-3-yl) ethanone with thiourea and substituted thioamides .

Results

These newly synthesized compounds were screened for their antifungal and antibacterial activities .

Propiedades

IUPAC Name |

(2,4-dichlorophenyl)methylhydrazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8Cl2N2/c8-6-2-1-5(4-11-10)7(9)3-6/h1-3,11H,4,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOXMLBBLTBHKOW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)CNN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80578994 |

Source

|

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.05 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-Dichloro-benzyl-hydrazine | |

CAS RN |

51421-37-5 |

Source

|

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51421-37-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [(2,4-Dichlorophenyl)methyl]hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80578994 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Pyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B1316147.png)

![Phosphonic acid, [[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B1316168.png)

![(3',4'-Dichloro-[1,1'-biphenyl]-4-yl)boronic acid](/img/structure/B1316181.png)